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The rising tide of antifungal resistance poses a significant threat to global health, necessitating
the development of novel therapeutic agents that can effectively combat recalcitrant fungal
pathogens. Turletricin (formerly known as AM-2-19 and SF001), a next-generation polyene
antifungal, has emerged as a promising candidate in this arena. Engineered from the potent
but toxic amphotericin B (AmB), Turletricin offers a paradigm shift in the fight against fungal
infections by selectively targeting fungal cells, thereby minimizing host toxicity while retaining
broad-spectrum fungicidal activity, even against resistant strains. This technical guide provides
a comprehensive overview of the core science underpinning Turletricin's mechanism of action,
its efficacy against resistant fungi, and the experimental methodologies used in its evaluation.

Introduction: The Challenge of Antifungal
Resistance and the Polyene Class

For decades, amphotericin B has been a cornerstone of antifungal therapy, particularly for
severe systemic mycoses. Its broad spectrum and low propensity for resistance development
have made it a last line of defense. However, its clinical utility is severely hampered by
significant nephrotoxicity, a consequence of its interaction with cholesterol in human cell
membranes.[1]

Mechanisms of resistance to conventional antifungals are diverse and include:
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o Target site alterations: Mutations in genes encoding the drug target, such as ERG11 for
azoles.

» Efflux pump overexpression: Increased expression of transporters that actively pump the
drug out of the fungal cell.

 Biofilm formation: A protective extracellular matrix that limits drug penetration.

 Alterations in the cell membrane: Changes in sterol composition that reduce the binding
affinity of polyenes.[2]

Resistance to AmB, though less common, is often associated with alterations in the ergosterol
biosynthesis pathway, leading to a decrease in the primary target of the drug.[2]

Turletricin: A Rationally Designed, Renal-Sparing
Polyene

Turletricin was developed through a rational design approach aimed at decoupling the
antifungal efficacy of AmB from its host cell toxicity.[3] This was achieved by modifying the AmB
scaffold to enhance its binding affinity for ergosterol, the essential sterol in fungal cell
membranes, while simultaneously eliminating its ability to bind to cholesterol, the predominant
sterol in mammalian cells.[3]

The key structural modifications in Turletricin (AM-2-19) involve C2' epimerization and C16
amidation.[4] These changes fine-tune the sterol extraction kinetics, leading to rapid and
selective removal of ergosterol from fungal membranes without affecting cholesterol in host
cells.[3][4]

Mechanism of Action: The "Sterol Sponge"
Hypothesis

Contrary to the long-held belief that AmB primarily acts by forming pores in the fungal
membrane, recent evidence supports the "sterol sponge” model.[5] In this model, AmB
molecules self-assemble into extramembranous aggregates that actively extract ergosterol
from the fungal cell membrane. This depletion of ergosterol disrupts membrane integrity and
vital cellular processes, ultimately leading to fungal cell death.[5]
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Turletricin operates via this same sterol sponge mechanism but with a critical difference: its
"sponges" are highly selective for ergosterol. This selectivity is the basis for its improved safety
profile.

Signaling Pathways Affected by Ergosterol Depletion

Ergosterol is not only a structural component of the fungal membrane but also plays a crucial
role in regulating various cellular processes. Its depletion by Turletricin triggers a cascade of
downstream effects. The primary response to ergosterol depletion is the activation of a
compensatory signaling pathway aimed at restoring sterol homeostasis. This pathway is
primarily regulated by the transcription factor Upc2.
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Caption: Fungal response to ergosterol depletion by Turletricin.

Quantitative Data: In Vitro Efficacy of Turletricin

Turletricin has demonstrated potent in vitro activity against a broad spectrum of fungal
pathogens, including those resistant to current therapies. The following tables summarize the
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Minimum Inhibitory Concentration (MIC) values of Turletricin (SFO01/AM-2-19) compared to
Amphotericin B against various clinical isolates of Candida and Aspergillus species.

Table 1: In Vitro Activity of Turletricin (SF001) and Amphotericin B against Candida Species[4]

MIC Range

Organism (n) Drug MIC50 (mgI/L) MIC90 (mgIL)
(mglL)

Candida spp.

SF001 0.06-2 0.25 1
(56)
Amphotericin B 0.12-2 0.5 0.5
C. albicans (12) SF001 0.12-05 0.25 0.5
Amphotericin B 0.25-1 0.5 0.5
C. glabrata (12) SF001 0.12-2 0.5 1
Amphotericin B 0.25-1 0.5 0.5
C. parapsilosis

SF001 0.06 - 0.5 0.25 0.5
12)
Amphotericin B 0.12-0.5 0.25 0.5
C. tropicalis (10) SF001 0.12-0.5 0.25 0.5
Amphotericin B 0.25-1 0.5 0.5
C. krusei (10) SF001 0.25-1 0.5 1
Amphotericin B 05-2 1 1

Table 2: In Vitro Activity of Turletricin (SF001) and Amphotericin B against Aspergillus
Species[4]
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Organism (n) Drug MIC Range MIC50 (mgI/L) MIC90 (mgI/L)
(mglL)

Zslp;ergi”us P srom 0.12-2 0.5 1

Amphotericin B 0.25->8 1 4

A. fumigatus (12) SF001 0.25-1 0.5 1

Amphotericin B 05-2 1 1

A. flavus (10) SFO001 0.25-1 0.5 1

Amphotericin B 0.5->8 2 4

A. niger (7) SF001 012-1 0.5 1

Amphotericin B 05-2 1 2

A. terreus (12) SF001 05-2 1 2

Amphotericin B 1->8 4 >8

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of

Turletricin.

Antifungal Susceptibility Testing

Objective: To determine the in vitro activity of Turletricin against a panel of fungal isolates.

Methodology:

« |solates: Clinical isolates of Candida and Aspergillus species were used. Quality control
strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 for yeasts; A. flavus ATCC
204304 for molds) were included in each assay.[4]

e Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with
MOPS was used.
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Drug Preparation: Turletricin (SF001) and Amphotericin B were dissolved in DMSO to
prepare stock solutions. Serial twofold dilutions were prepared in the test medium.

Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity
equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve the
final inoculum concentration.

Assay: The broth microdilution method was performed according to the guidelines of the
European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4]

Incubation: Microtiter plates were incubated at 35-37°C.
Endpoint Determination:

o For yeasts, the MIC was defined as the lowest drug concentration that produced a 90%
reduction in turbidity compared to the growth control after 24 hours, as measured by a
spectrophotometer.[4]

o For molds, the MIC was determined as the lowest concentration that resulted in no visible
growth after 48 hours of incubation.[4]
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Caption: Workflow for antifungal susceptibility testing.

Ergosterol Extraction and Quantification

Objective: To measure the rate of ergosterol extraction from fungal cells by Turletricin.

Methodology:
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Fungal Culture:Candida albicans is grown to mid-log phase in a suitable broth medium.

Treatment: The fungal cells are treated with Turletricin or Amphotericin B at a specified
concentration (e.g., 5 uM) for various time points.[5]

Cell Harvesting: Cells are harvested by centrifugation at each time point.

Saponification: The cell pellet is resuspended in a solution of alcoholic potassium hydroxide
and incubated at a high temperature (e.g., 80-90°C) to break open the cells and hydrolyze
lipids.

Extraction: Non-saponifiable lipids, including ergosterol, are extracted with an organic
solvent such as n-heptane or hexane.

Quantification: The ergosterol content in the organic extract is quantified using High-
Performance Liquid Chromatography (HPLC) with a UV detector, monitoring at a wavelength
characteristic of ergosterol (approximately 282 nm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b15559468?utm_src=pdf-body-img
https://www.benchchem.com/product/b15559468?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC
[pmc.ncbi.nlm.nih.gov]

2. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to
Antifungal Azoles [frontiersin.org]

3. Tuning sterol extraction kinetics yields a renal-sparing polyene antifungal - PMC
[pmc.ncbi.nlm.nih.gov]

4. In vitro activity of SFO01: a next-generation polyene versus amphotericin B - PMC
[pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Emergence of Turletricin: A Novel Strategy to
Overcome Antifungal Resistance]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15559468#the-role-of-turletricin-in-overcoming-
antifungal-resistance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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